molecular formula C24H25N3O3 B2667594 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-78-6

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2667594
CAS No.: 1021100-78-6
M. Wt: 403.482
InChI Key: NHHQQBBVHKLPRA-VAWYXSNFSA-N
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Description

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel, synthetically derived small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a chemotype of growing importance in medicinal chemistry and chemical biology. This compound features a spirocyclic hydantoin (imidazolidine-2,4-dione) core, a privileged structure known for its wide range of pharmacological activities and its ability to mimic protein binding sites. The specific substitution with a cinnamoyl group at the 8-position and a (4-methylbenzyl) group at the 3-position defines its unique molecular properties and research applications. Researchers will find value in this compound for probing new therapeutic targets, particularly within the field of central nervous system (CNS) disorders and pain management. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel, selective delta opioid receptor (DOR) agonist chemotype, showing significant anti-allodynic efficacy in models of inflammatory pain and presenting a promising profile with potential differentiation from previously reported DOR agonists like SNC80 . Furthermore, derivatives of this spirocyclic system have demonstrated potent biological activity as inhibitors of the mitochondrial Permeability Transition Pore (PTP) through an interaction with the c subunit of FO-ATP synthase (Csub), a key target in mitigating ischemia-reperfusion injury . The structural motif of spiro-connected hydantoins is also recognized for its potential immunostimulatory effects, including the acceleration of lymphocyte and granulocyte regeneration in models of myelodepression, indicating potential applications in immuno-oncology and hematology research . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to leverage this high-quality chemical tool to explore its specific mechanism of action, binding affinity, and functional activity in their respective biological systems.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,30)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQQBBVHKLPRA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C=CC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the cinnamoyl and methylbenzyl groups. One common synthetic route involves the following steps:

    Formation of the spiro linkage: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the cinnamoyl group: This step typically involves the reaction of the intermediate spiro compound with cinnamoyl chloride in the presence of a base such as pyridine.

    Introduction of the methylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the intermediate compound is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the triazaspirodecane family exhibit a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that triazaspiro compounds can induce apoptosis in cancer cells. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a spectrum of pathogens, making them potential candidates for developing new antibiotics.
  • Neurological Effects : Certain triazaspiro compounds are being investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the effects of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione on human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed promising antimicrobial activity, with some derivatives showing potency comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is highly modular, allowing diverse substitutions that modulate physicochemical and pharmacological properties. Key analogs include:

Compound Name / Substituents Molecular Weight Key Substituents Applications/Targets Reference ID
Target Compound :
8-Cinnamoyl-3-(4-methylbenzyl)
393.44* Cinnamoyl (C₉H₇O), 4-methylbenzyl Hypothesized HIF PHD inhibition
8-Benzyl (e.g., CID 28936-94-9) 259.31 Benzyl Building block for further derivatization
7,7,9,9-Tetramethyl (TTDD) 268.34 Methyl groups at positions 7, 9 Antibacterial N-halamine in PVC
8-(3-Chloro-5-(trifluoromethyl)pyridinyl) 375.73 Chloro-trifluoromethyl pyridine Undisclosed therapeutic target
8-(2,3-Dihydroinden-2-yl)-3-isobutyl ~450† Indenyl, isobutyl WASp degradation in cancer cells

*Calculated based on molecular formula. †Estimated from analogous structures.

Key Observations :

  • The cinnamoyl group in the target compound introduces aromaticity and extended conjugation, likely improving binding to hydrophobic enzyme pockets compared to smaller substituents like benzyl .
  • Methyl or halogenated substituents (e.g., TTDD, 8-(3-chloro-5-trifluoromethylpyridinyl)) enhance stability and halogen-mediated interactions, critical for antibacterial or enzyme inhibition .
  • Bulkier groups (e.g., indenyl in ) may restrict conformational flexibility but improve target specificity.
HIF Prolyl Hydroxylase (PHD) Inhibition
  • Spirohydantoins (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones) are potent pan-PHD inhibitors, upregulating erythropoietin (EPO) for anemia treatment .
  • Cinnamoyl-substituted analogs may enhance PHD2 binding affinity due to π-π stacking with hydrophobic residues, though direct evidence is lacking.
  • TTDD lacks PHD inhibition but demonstrates antibacterial activity via chlorine release , highlighting substituent-dependent functional divergence.
Oncology Targets
  • The indenyl-isobutyl analog () degrades WASp in malignant hematopoietic cells, suppressing metastasis. The target compound’s 4-methylbenzyl group may similarly disrupt protein-protein interactions.
Neuropharmacology
  • RS102221 (8-[5-(2,4-dimethoxy-5-sulfonamidophenyl)pentyl]) acts as a 5-HT₂C receptor antagonist , suggesting spirohydantoins’ versatility in CNS targeting.

Biological Activity

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O3C_{24}H_{25}N_{3}O_{3} with a molecular weight of 403.5 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight403.5 g/mol
CAS Number1021100-78-6

Antimicrobial Activity

Research has indicated that triazaspiro compounds exhibit significant antimicrobial properties. A study focusing on similar derivatives found that they can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Triazole derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds within this class have been reported to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in cancer cell survival during chemotherapy .

Neuroprotective Effects

Some studies suggest that triazaspiro compounds may offer neuroprotective benefits. They are believed to interact with neurotransmitter systems and exhibit anxiolytic effects similar to those of established anxiolytic medications like buspirone . This property makes them candidates for further research in treating anxiety and depression.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels. These findings suggest a promising avenue for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : The ability to modulate pathways such as PI3K/Akt and MAPK is crucial for their anticancer activity.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction plays a significant role in their anticancer effects.

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